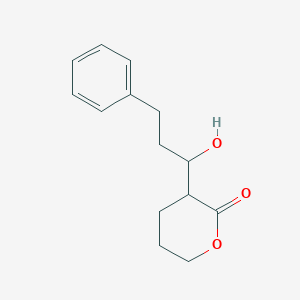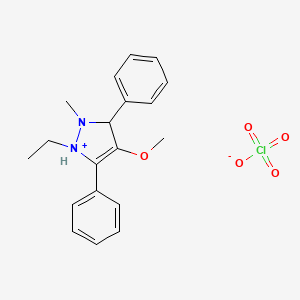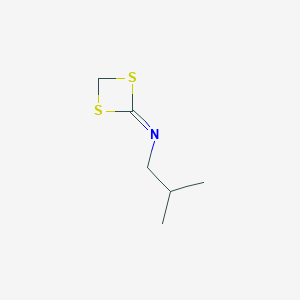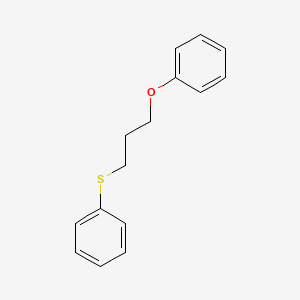![molecular formula C23H30N2 B14600452 1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine CAS No. 60288-86-0](/img/structure/B14600452.png)
1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine is a complex organic compound characterized by its unique structure, which includes a propane backbone linked to two phenylene groups, each of which is further connected to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of propane-2,2-diyl bis(4-bromophenyl) ether with pyrrolidine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylene rings, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Alkylated phenylene derivatives
Applications De Recherche Scientifique
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including specialty polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately affecting biological functions.
Comparaison Avec Des Composés Similaires
- 1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol)
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Comparison: 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and binding affinities, making it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
60288-86-0 |
|---|---|
Formule moléculaire |
C23H30N2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1-[4-[2-(4-pyrrolidin-1-ylphenyl)propan-2-yl]phenyl]pyrrolidine |
InChI |
InChI=1S/C23H30N2/c1-23(2,19-7-11-21(12-8-19)24-15-3-4-16-24)20-9-13-22(14-10-20)25-17-5-6-18-25/h7-14H,3-6,15-18H2,1-2H3 |
Clé InChI |
FNNIJQZKWAIZFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)






![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)
